molecular formula C14H8ClF3N2O3 B3042863 N1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide CAS No. 680215-08-1

N1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B3042863
CAS No.: 680215-08-1
M. Wt: 344.67 g/mol
InChI Key: ZTOCVYYENCEVHO-UHFFFAOYSA-N
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Description

N1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide (CAS: 680215-08-1) is a benzamide derivative characterized by a 4-(trifluoromethyl)benzoyl group linked to a 4-chloro-3-nitrophenylamine moiety. Its molecular weight is 344.67 g/mol, as listed in commercial databases .

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O3/c15-11-6-5-10(7-12(11)20(22)23)19-13(21)8-1-3-9(4-2-8)14(16,17)18/h1-7H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOCVYYENCEVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the aromatic ring.

    Amidation: The formation of the benzamide structure by reacting an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods may involve large-scale nitration and chlorination reactions, followed by purification steps to isolate the desired product. The specific conditions, such as temperature, pressure, and catalysts, would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide has been investigated for its potential as an antitubercular agent. It serves as a precursor for synthesizing benzothiazinones, a class of compounds that demonstrate activity against tuberculosis.

Case Study: Antitubercular Activity

Recent studies have highlighted the structural characterization of related compounds such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, which are used to develop new antitubercular drugs targeting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). These compounds are noted for their promising efficacy in clinical trials, indicating that this compound could similarly contribute to this therapeutic area .

Catalysis

The compound has also been utilized as a ligand in various catalytic reactions. Its unique structural features enhance the reactivity and selectivity of catalytic processes, making it valuable in organic synthesis.

Table: Catalytic Applications

Application TypeDescription
Ligand in CatalysisEnhances reaction selectivity and efficiency
Organic SynthesisFacilitates the formation of complex organic molecules

Materials Science

In materials science, this compound is incorporated into polymers to improve their properties. The trifluoromethyl group imparts unique characteristics such as increased thermal stability and chemical resistance.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Chemical ResistanceEnhanced

Mechanism of Action

The mechanism of action of N1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Halogen and Nitro Substituent Variations

Compound Name Substituents on Aromatic Rings Molecular Weight (g/mol) Key Differences vs. Target Compound Source
5-Chloro-2-hydroxy-3-nitro-N-(4-(trifluoromethyl)phenyl)benzamide (Compound 17) 5-Cl, 2-OH, 3-NO₂ on benzamide; 4-CF₃ on aniline ~356.6 (calculated) Hydroxy group at position 2 enhances polarity
3,5-Dichloro-2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide (Compound 18) 3,5-diCl, 2-OH on benzamide; 4-CF₃ on aniline ~355.1 (calculated) Additional chloro substituent; no nitro group
4-Chloro-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 3830-65-7) 4-Cl on benzamide; 3-CF₃ on aniline 314.7 Lacks nitro group; simpler substitution pattern

Key Insights :

  • Compound 18’s dichloro substitution may enhance steric hindrance, affecting binding to biological targets .
  • The absence of a nitro group in CAS 3830-65-7 reduces electron-withdrawing effects, possibly lowering reactivity .

Heterocyclic and Functional Group Modifications

Compound Name Structural Features Molecular Weight (g/mol) Key Differences vs. Target Compound Source
N1-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-N3-(2-methyl-5-nitrophenyl) isophthalamide (Compound 12) Imidazole and methyl-nitro substituents 555.5 Extended aromatic system with imidazole ring
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromene and pyrazolopyrimidine moieties 589.1 Complex heterocyclic framework; sulfonamide group
Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide Tetrazole and methylsulfanyl groups ~406.8 (calculated) Ionic form; agricultural application as herbicide

Key Insights :

  • Compound 12’s imidazole ring introduces hydrogen-bonding capability, which may enhance target affinity in kinase inhibition contexts .
  • The sodium salt in highlights agricultural applications, contrasting with the target compound’s undetermined use.

Biological Activity

N1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antibacterial properties. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C13H9ClN2O3F3C_{13}H_9ClN_2O_3F_3. Its structure features a benzamide core with significant substituents that contribute to its biological activity. The presence of the chloro and nitro groups on the phenyl ring is critical for its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For example, it has been shown to suppress tumor growth in murine models, indicating its potential as an anticancer agent .
  • Antibacterial Activity : The compound exhibits moderate antibacterial properties against Gram-positive and Gram-negative bacteria. Its efficacy is noted particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)25.72 ± 3.95 μM
AntibacterialStaphylococcus aureus2 μg/ml
AntibacterialEscherichia coli7 μg/ml
AntiviralHepatitis C VirusEC50 = 3.0 nM

Case Studies

  • Anticancer Efficacy : In a study examining the effects on MCF-7 cells, this compound was found to significantly induce apoptosis, demonstrating its potential as a chemotherapeutic agent. Further testing in vivo showed reduced tumor sizes in treated mice compared to controls .
  • Antibacterial Properties : A series of experiments evaluated the antibacterial efficacy against various strains. The compound demonstrated notable activity against resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by antibiotic-resistant bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituent Effects : The introduction of halogen atoms (like chlorine and fluorine) has been linked to enhanced bioactivity. For instance, the trifluoromethyl group is known to increase lipophilicity, potentially improving cellular uptake .
  • Benzamide Core : The benzamide moiety is crucial for binding interactions with biological targets, impacting both anticancer and antibacterial activities .

Q & A

Q. What in vitro models assess the compound’s impact on bacterial proliferation pathways?

  • Answer :
  • MIC Assays : Test against E. coli (ATCC 25922) and S. aureus (ATCC 29213) with MIC values <10 µg/mL indicating efficacy .
  • Metabolomics : LC-MS/MS quantifies changes in lipid A biosynthesis (key pathway for acps-pptase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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